molecular formula C5H5ClN2O2S B1581773 3-Chloro-6-(methylsulfonyl)pyridazine CAS No. 7145-62-2

3-Chloro-6-(methylsulfonyl)pyridazine

Cat. No. B1581773
CAS RN: 7145-62-2
M. Wt: 192.62 g/mol
InChI Key: BUHGCLPAHGFCLE-UHFFFAOYSA-N
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Description

3-Chloro-6-(methylsulfonyl)pyridazine is a chemical compound with the linear formula C5H5ClN2O2S . It has a molecular weight of 192.625 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(methylsulfonyl)pyridazine is represented by the linear formula C5H5ClN2O2S . The exact 3D structure is not provided in the search results.

Scientific Research Applications

  • Phosphorylation of the Pyridazine Ring

    • Field : Organic Chemistry
    • Application : 3-Chloro-6-(methylsulfonyl)pyridazine is used in the synthesis of 3-chloro-6-phosphonylpyridazines .
    • Method : The process involves the reaction of 3-bromo-6-chloropyridazine with trialkyl phosphites in the presence of boron trifluoride .
    • Results : This method results in the synthesis of 3-chloro-6-phosphonylpyridazines .
  • Biologically Active Pyridazines and Pyridazinone Derivatives

    • Field : Bioorganic Chemistry
    • Application : Pyridazine derivatives, including 3-Chloro-6-(methylsulfonyl)pyridazine, have been shown to be ‘privileged structures’ in medicinal chemistry .
    • Method : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
    • Results : Pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
  • Anticholinesterase Inhibitors

    • Field : Neuropharmacology
    • Application : Certain derivatives of 3-Chloro-6-(methylsulfonyl)pyridazine have been tested for acetylcholinesterase inhibitor activity .
    • Method : The method involves the synthesis of 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines .
    • Results : Among these compounds, 3-[2-(1-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine showed 100 times more selectivity for inhibition towards human acetylcholinesterase than the reference drug Tacrine .
  • Molecular Recognition and Drug Discovery

    • Field : Medicinal Chemistry
    • Application : The pyridazine ring, such as in 3-Chloro-6-(methylsulfonyl)pyridazine, is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
    • Method : These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
    • Results : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

Safety And Hazards

The safety data sheet for 3-Chloro-6-(methylsulfonyl)pyridazine advises avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . It also recommends providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-chloro-6-methylsulfonylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-3-2-4(6)7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHGCLPAHGFCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291247
Record name 3-chloro-6-(methylsulfonyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(methylsulfonyl)pyridazine

CAS RN

7145-62-2
Record name 3-Chloro-6-(methylsulfonyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7145-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(methylsulfonyl)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7145-62-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74444
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Record name 3-chloro-6-(methylsulfonyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloro-6-(methylthio)pyridazine (90 mg, 0.50 mmol) synthesized in Example (118b) was dissolved in methylene chloride (10 mL), and m-chloroperbenzoic acid (220 mg, 1.00 mmol) was added, followed by stirring at 0° C. for 30 minutes under nitrogen atmosphere. Water (20 mL) was added to the reaction solution, and extraction was carried out twice with methylene chloride (10 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=10%-100%) to afford the desired compound (77 mg, yield 71%) as a white solid.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Baiazitov, W Du, CS Lee, S Hwang, NG Almstead… - …, 2013 - thieme-connect.com
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak …
Number of citations: 19 www.thieme-connect.com
T Sega, A Pollak, B Stanovnik… - The Journal of Organic …, 1973 - ACS Publications
… prepared from 3-chloro-6-methylsulfonylpyridazine and sodium methanethiolate.The monosulfoxide (6) could be obtained either from oxidation with bromine or with an equivalent …
Number of citations: 12 pubs.acs.org
WD Johnston - 1974 - scholarsarchive.byu.edu
… Two unusual reports exist where a chloro•group was displaced preferentially to a methylsulfonyl group; both of these involve pyrazines, 3-chloro-6-methylsulfonylpyridazine (XLIX) (127)…
Number of citations: 0 scholarsarchive.byu.edu
WD JOHNSTON - 1974 - search.proquest.com
… 36 Two unusual reports exist where a chloro-group was displaced preferentially to a methylsulfonyl group; both of these involve pyrazines, 3-chloro-6-methylsulfonylpyridazine (XLIX) (…
Number of citations: 0 search.proquest.com

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